Methyl 4-fluoro-1H-benzo[d]imidazole-2-carboxylate
CAS No.: 83431-75-8
Cat. No.: VC8386354
Molecular Formula: C9H7FN2O2
Molecular Weight: 194.16 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 4-fluoro-1H-benzo[d]imidazole-2-carboxylate - 83431-75-8](/images/structure/VC8386354.png)
Specification
CAS No. | 83431-75-8 |
---|---|
Molecular Formula | C9H7FN2O2 |
Molecular Weight | 194.16 g/mol |
IUPAC Name | methyl 4-fluoro-1H-benzimidazole-2-carboxylate |
Standard InChI | InChI=1S/C9H7FN2O2/c1-14-9(13)8-11-6-4-2-3-5(10)7(6)12-8/h2-4H,1H3,(H,11,12) |
Standard InChI Key | UEFROEPGMCYBEU-UHFFFAOYSA-N |
SMILES | COC(=O)C1=NC2=C(N1)C=CC=C2F |
Canonical SMILES | COC(=O)C1=NC2=C(N1)C=CC=C2F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Methyl 4-fluoro-1H-benzo[d]imidazole-2-carboxylate belongs to the benzimidazole class, featuring a fused benzene and imidazole ring system. The fluorine atom at the 4-position enhances electronegativity and influences molecular interactions, while the methyl ester group at the 2-position provides a site for further chemical modifications. Its molecular formula is , with a molecular weight of 194.16 g/mol.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS No. | 83431-75-8 | |
Molecular Formula | ||
Molecular Weight | 194.16 g/mol | |
IUPAC Name | methyl 4-fluoro-1H-benzimidazole-2-carboxylate | |
SMILES | COC(=O)C1=NC2=C(N1)C=CC=C2F |
The fluorine atom’s electronegativity increases the compound’s stability and bioavailability by forming hydrogen bonds with biological targets. The methyl ester group facilitates solubility in organic solvents, making it amenable to further derivatization.
Comparative Analysis with Analogues
Structural analogues, such as methyl 4-chloro-1H-benzo[d]imidazole-2-carboxylate (CAS No. 1349873-76-2), exhibit similar reactivity but differ in halogen-specific interactions. The chloro derivative has a molecular weight of 210.62 g/mol, with chlorine’s larger atomic radius potentially altering binding affinities compared to fluorine .
Synthetic Methodologies
Multi-Step Organic Synthesis
Conventional synthesis involves sequential reactions starting from benzimidazole precursors. A typical route includes:
-
Fluorination: Introduction of fluorine via electrophilic substitution.
-
Esterification: Reaction with methanol under acidic conditions to form the methyl ester.
-
Purification: Recrystallization or column chromatography to isolate the product.
Yields are often moderate (50–70%), with purity exceeding 95% after chromatographic purification.
Advanced Catalytic Approaches
Recent advancements employ transition metal catalysts to streamline synthesis. For example, Pd-catalyzed N-arylation and Cu-mediated C–H functionalization enable one-pot synthesis of benzimidazole derivatives . This method reduces reaction steps and improves efficiency, achieving yields up to 85% under optimized conditions .
Table 2: Comparison of Synthetic Methods
Method | Catalyst | Yield (%) | Purity (%) | Source |
---|---|---|---|---|
Multi-Step | None | 50–70 | 95 | |
One-Pot Pd/Cu Catalysis | Pd(OAc)₂, Cu(OAc)₂ | 80–85 | 98 |
Pharmacological Applications
Anticancer Activity
Benzimidazole derivatives exhibit antiproliferative effects by inhibiting tubulin polymerization or topoisomerase enzymes. Methyl 4-fluoro-1H-benzo[d]imidazole-2-carboxylate’s fluorine atom enhances DNA intercalation, as demonstrated in vitro against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Neurological Therapeutics
The compound’s ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Structural analogues, such as sodium 4-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate, modulate GABA-A receptors, suggesting potential in anxiety and epilepsy therapies.
Table 3: Biological Activity Profile
Target | IC₅₀ (μM) | Mechanism | Source |
---|---|---|---|
MCF-7 Cells | 12.3 | Tubulin Inhibition | |
GABA-A Receptors | 8.7 | Allosteric Modulation |
Recent Advances and Derivative Development
Fluorine-Substituted Derivatives
Modifications at the 4-position with bulkier halogens (e.g., chlorine) or amino groups (e.g., phenylamino) alter bioactivity. Methyl 4-fluoro-1-methyl-5-(phenylamino)-1H-benzo[d]imidazole-6-carboxylate (PubChem CID: 59336217) shows enhanced kinase inhibition, highlighting the role of substituents in target selectivity .
Sodium Salt Formulations
Sodium 4-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate (CAS No. 2197052-77-8) improves aqueous solubility, enabling intravenous administration in preclinical models.
Future Directions
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzimidazole core to optimize pharmacokinetics.
-
Combination Therapies: Co-administration with existing chemotherapeutics to enhance efficacy.
-
Targeted Drug Delivery: Development of nanoparticle-encapsulated formulations to reduce off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume